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Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid

Cat. No.: B047881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Cyclohexene-1-carboxylic acid (CAS No: 4771-80-6), a valuable building block in organic

synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational

dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 3-Cyclohexene-1-carboxylic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H -COOH

~5.7 Multiplet 2H H-3, H-4 (vinylic)

~2.5 Multiplet 1H H-1 (methine)

~2.3 Multiplet 2H H-2 (allylic)

~2.1 Multiplet 2H H-5 (allylic)

~1.8 Multiplet 2H H-6

Solvent: CDCl₃. Instrument: Bruker AC-300.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Carbon Type Assignment

~182 C -COOH

~126 CH C-3, C-4 (vinylic)

~40 CH C-1

~28 CH₂ C-2

~25 CH₂ C-5

~24 CH₂ C-6

Solvent: Not specified. Source: Shell Development Company.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Frequency (cm⁻¹) Intensity Assignment

2920-3020 Strong, broad O-H stretch (carboxylic acid)

~3025 Medium =C-H stretch (vinylic)

~2930, ~2850 Medium C-H stretch (aliphatic)

~1705 Strong C=O stretch (carboxylic acid)

~1650 Weak C=C stretch (alkene)

~1420 Medium O-H bend (in-plane)

~1290 Medium C-O stretch

~920 Medium, broad O-H bend (out-of-plane)

Technique: Between salts (neat liquid) or ATR.[1]

Table 4: Mass Spectrometry (GC-MS) Data
m/z Relative Abundance Proposed Fragment

126 Moderate [M]⁺ (Molecular Ion)

81 High [M - COOH]⁺

80 High
[C₆H₈]⁺ (Diels-Alder

retrocyclization)

79 High [C₆H₇]⁺

Ionization: Electron Ionization (EI).[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Objective: To determine the proton and carbon framework of 3-Cyclohexene-1-carboxylic
acid.

Methodology:

Sample Preparation: A sample of 5-10 mg of 3-Cyclohexene-1-carboxylic acid is dissolved

in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal

standard (δ = 0.00 ppm).

Instrumentation: The spectra are acquired on a spectrometer, such as a Bruker AC-300,

operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei.[1]

¹H NMR Acquisition:

A standard one-pulse sequence is used.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the

acquisition of 16-32 scans.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines

for each unique carbon atom.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Cyclohexene-1-carboxylic acid.

Methodology:
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Sample Preparation:

Neat Liquid (Between Salts): A single drop of the liquid sample is placed between two

polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a

thin liquid film.

Attenuated Total Reflectance (ATR): A small drop of the sample is placed directly onto the

ATR crystal (e.g., diamond or germanium).

Instrumentation: A Fourier-Transform Infrared spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

The sample is then placed in the infrared beam path, and the sample spectrum is

recorded.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral

range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Cyclohexene-1-
carboxylic acid.

Methodology:

Sample Preparation: A dilute solution of 3-Cyclohexene-1-carboxylic acid is prepared in a

volatile organic solvent (e.g., dichloromethane or diethyl ether). For carboxylic acids,

derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve

chromatographic performance, although it is not always necessary.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.
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Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

Injection: 1 µL of the sample solution is injected in splitless mode.

Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding

for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: The spectrometer scans a mass-to-charge (m/z) range of, for example, 40-

400 amu.

Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to

3-Cyclohexene-1-carboxylic acid is analyzed to identify the molecular ion and

characteristic fragment ions.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Cyclohexene-1-carboxylic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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